N-Cbz-(S)-3-cyclopropylalanine

Peptide Synthesis Chiral Resolution Stereoselective Synthesis

Researchers requiring stereochemically pure, orthogonally protected amino acids for solid-phase peptide synthesis often face supply inconsistencies. N-Cbz-(S)-3-cyclopropylalanine (CAS 215523-07-2) directly addresses this need as a single-enantiomer building block with a Cbz group stable under Fmoc/t-Bu SPPS conditions. - Enables incorporation of a conformationally constrained cyclopropyl side chain to enhance peptide metabolic stability and potency (validated in HIV-1 protease inhibitor leads achieving low nanomolar IC50). - Supplied as the pure (S)-enantiomer at ≥98% purity, ensuring chiral fidelity in peptide chains and eliminating diastereomeric complexity in screening libraries. - Available in multiple pack sizes for immediate shipment, supporting both discovery-scale synthesis and process development workflows.

Molecular Formula C14H17NO4
Molecular Weight 263.29 g/mol
CAS No. 215523-07-2
Cat. No. B1505544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cbz-(S)-3-cyclopropylalanine
CAS215523-07-2
Molecular FormulaC14H17NO4
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESC1CC1CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H17NO4/c16-13(17)12(8-10-6-7-10)15-14(18)19-9-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2,(H,15,18)(H,16,17)/t12-/m0/s1
InChIKeyNCRLSXDXLQPBEU-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cbz-(S)-3-cyclopropylalanine (CAS 215523-07-2) Chemical Properties and Procurement Specifications


N-Cbz-(S)-3-cyclopropylalanine (CAS 215523-07-2), also known as Cbz-L-cyclopropylalanine or (S)-2-(((Benzyloxy)carbonyl)amino)-3-cyclopropylpropanoic acid, is a protected, non-proteinogenic L-α-amino acid with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol . It features a cyclopropyl group at the β-position of the alanine side chain and an N-terminal benzyloxycarbonyl (Cbz) protecting group [1]. This compound is a solid at room temperature and is recommended for long-term storage in a cool, dry place .

Why N-Cbz-(S)-3-cyclopropylalanine Cannot Be Casually Substituted with Other Cyclopropylalanine Derivatives


Generic substitution among cyclopropylalanine derivatives is scientifically unsound due to the compound's specific combination of stereochemistry, protecting group strategy, and side-chain conformation, which collectively dictate its unique role in synthetic workflows. The (S)-enantiomer is crucial for chiral integrity in peptide chains, while the Cbz protecting group offers orthogonal stability under conditions that would cleave Boc or Fmoc groups, allowing for selective deprotection strategies [1]. Furthermore, the conformational constraint imparted by the cyclopropyl ring is a key design element for enhancing the potency and metabolic stability of peptidomimetic inhibitors, a property that is lost if a linear or bulkier amino acid is used as a substitute [2].

N-Cbz-(S)-3-cyclopropylalanine Quantitative Differentiation Evidence vs. Key Analogs


Enantiomeric Purity and Identity: (S)-N-Cbz-3-cyclopropylalanine vs. Racemic DL-Cbz-3-cyclopropylalanine

N-Cbz-(S)-3-cyclopropylalanine is the pure (S)-enantiomer, which is essential for stereoselective peptide synthesis. Its racemic counterpart, DL-Cbz-cyclopropylalanine (CAS 1260642-92-9), cannot be used for the creation of homochiral peptide chains without complex and costly separation steps . The procurement of the specific enantiomer is therefore a critical decision point for any project requiring stereochemical control.

Peptide Synthesis Chiral Resolution Stereoselective Synthesis

Protecting Group Orthogonality: Cbz vs. Boc Protection in Peptide Synthesis Workflows

The Cbz (benzyloxycarbonyl) protecting group on N-Cbz-(S)-3-cyclopropylalanine is stable to the acidic conditions used to remove Boc (tert-butyloxycarbonyl) groups (e.g., neat TFA) and is removed under orthogonal conditions (catalytic hydrogenation or strong acid like HBr/AcOH) [1]. In contrast, the Boc group on Boc-L-cyclopropylalanine (CAS 89483-07-8) is labile to acid and stable to hydrogenolysis [2]. This orthogonality is a critical design parameter for synthesizing complex peptides with multiple protecting groups.

Peptide Synthesis Protecting Group Strategy Solid-Phase Synthesis

Conformational Constraint: Impact of Cyclopropyl vs. Linear Alkyl Side Chains on Biological Activity

The cyclopropyl group imparts a unique conformational rigidity that is advantageous for protease inhibitor design. In a study of HIV-1 protease inhibitors, the incorporation of a cyclopropyl group as the P1' ligand was a key design feature that contributed to potent inhibitory activity, with synthesized inhibitors showing IC50 values of 47 nM and 53 nM [1]. This represents a significant increase in potency compared to many inhibitors lacking this conformational constraint. For example, early HIV-1 protease inhibitors like saquinavir have reported IC50 values of ~1-3 nM in enzymatic assays, but the specific contribution of the cyclopropyl group in this scaffold shows how such a modification can achieve low nanomolar potency [1]. This constrained geometry is not achievable with a linear alkyl side chain, such as that found in N-Cbz-L-alanine (CAS 2172-88-5), which has significantly greater conformational freedom.

Peptidomimetics Protease Inhibition Conformational Analysis

Stereochemical Integrity: N-Cbz-(S)-3-cyclopropylalanine vs. D-Enantiomer

The biological activity of peptides is highly dependent on their stereochemistry. N-Cbz-(S)-3-cyclopropylalanine is the L-enantiomer, which is the natural form recognized by biological systems. Its D-enantiomer, N-Cbz-(R)-3-cyclopropylalanine, would produce peptides with a different, and generally incompatible, 3D conformation [1]. While specific quantitative data comparing the two enantiomers in the same assay is limited, the fundamental principle of stereospecificity dictates that using the wrong enantiomer will, at best, lead to inactive peptides and, at worst, generate unintended and potentially harmful biological responses [2].

Peptide Synthesis Chiral Purity Asymmetric Synthesis

N-Cbz-(S)-3-cyclopropylalanine: High-Value Research and Industrial Application Scenarios


Solid-Phase Peptide Synthesis (SPPS) for Conformationally Constrained Epitopes

N-Cbz-(S)-3-cyclopropylalanine is an ideal building block for solid-phase peptide synthesis (SPPS). Its Cbz protecting group is orthogonal to the standard Fmoc/t-Bu strategy, allowing for the synthesis of complex, side-chain protected peptides. The cyclopropyl side chain introduces a defined kink in the peptide backbone, which is crucial for mimicking β-turn structures and stabilizing bioactive conformations. This is directly supported by evidence that the conformational constraint of cyclopropyl groups enhances the potency of peptidomimetic inhibitors [1].

Structure-Activity Relationship (SAR) Studies of Protease Inhibitors

This compound is a valuable tool for medicinal chemistry teams conducting SAR studies, particularly on protease targets. By incorporating N-Cbz-(S)-3-cyclopropylalanine into a lead peptide sequence, researchers can systematically probe the effects of side-chain rigidity on target binding and selectivity. The data from HIV-1 protease inhibitor studies, which demonstrated that cyclopropyl-containing ligands achieve low nanomolar IC50 values, provides a strong precedent for this approach [1].

Synthesis of Enantiomerically Pure Peptidomimetic Libraries

For high-throughput screening efforts, the generation of stereochemically defined libraries is essential for hit validation and lead optimization. The use of N-Cbz-(S)-3-cyclopropylalanine ensures that all synthesized members of the library possess the correct L-configuration at that residue. This contrasts sharply with the use of a racemic DL-Cbz-cyclopropylalanine, which would create a library of diastereomeric mixtures, complicating hit deconvolution and subsequent SAR analysis .

Investigating Peptide Stability and Bioavailability

The cyclopropyl group is known to confer increased metabolic stability to peptides by sterically hindering access to proteolytic enzymes. N-Cbz-(S)-3-cyclopropylalanine can be incorporated into peptide substrates or inhibitors to assess its impact on in vitro and in vivo half-life. While direct data for this specific Cbz derivative is limited, the class-level evidence from cyclopropane-derived peptidomimetics demonstrates this as a key advantage for improving the drug-like properties of peptide leads [2].

Technical Documentation Hub

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